6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core structure with a hydroxyl group at the 6th position and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzyl alcohol and methyl acetoacetate, the compound can be synthesized through a multi-step process involving condensation, cyclization, and oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolinones.
Scientific Research Applications
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: Lacks the hydroxyl and methyl groups, making it less functionalized.
6-Hydroxyquinolin-2(1H)-one: Similar structure but without the methyl group.
1-Methylquinolin-2(1H)-one: Similar structure but without the hydroxyl group.
Uniqueness
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall pharmacokinetic properties.
Biological Activity
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with a hydroxyl group at the 6th position and a methyl group at the 1st position, which may influence its biological activity and pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinolinone derivatives have been studied for their ability to inhibit the replication of various pathogens, including Mycobacterium tuberculosis and Hepatitis B Virus (HBV). A study demonstrated that certain quinolinone derivatives showed high inhibition rates against HBV at concentrations around 10 µM, suggesting that modifications on the quinoline core can enhance antiviral activity .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines. For example, certain quinolinone-thiosemicarbazone derivatives displayed promising activity against drug-resistant strains of M. tuberculosis, indicating their potential as lead compounds in cancer therapy . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance biological activity, particularly in targeting cancer cells.
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) is another area where this compound shows promise. Compounds derived from quinolinones have been evaluated for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. One study highlighted that certain derivatives exhibited IC50 values as low as 0.29 µM for AChE inhibition, indicating strong potential for therapeutic applications .
The biological activity of this compound may be attributed to its interaction with various molecular targets. The hydroxyl and methyl groups likely enhance binding affinity to enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in pathogen replication or cancer cell proliferation.
- Receptor Modulation : The compound could bind to specific receptors, altering cellular signaling pathways.
- Cytotoxic Effects : Inducing apoptosis in cancer cells through various biochemical pathways.
Structural Comparison
Compound Name | Hydroxyl Group | Methyl Group | Biological Activity |
---|---|---|---|
This compound | Yes | Yes | Antimicrobial, Anticancer |
Quinolin-2(1H)-one | No | No | Limited activity |
6-Hydroxyquinolin-2(1H)-one | Yes | No | Moderate activity |
1-Methylquinolin-2(1H)-one | No | Yes | Limited activity |
Unique Features
The presence of both the hydroxyl and methyl groups in this compound enhances its solubility and binding properties compared to other quinoline derivatives. This structural uniqueness contributes to its enhanced biological activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinoline derivatives:
- Antimicrobial Evaluation : A study on quinoline derivatives demonstrated significant inhibition of HBV replication in vitro at concentrations around 10 µM .
- Anticancer Activity : Quinolinone-thiosemicarbazones were tested against M. tuberculosis, showing superior activity compared to standard drugs .
- Enzyme Inhibition : Research indicated that specific derivatives exhibited potent AChE inhibition, making them candidates for Alzheimer's treatment .
Properties
IUPAC Name |
6-hydroxy-1-methyl-3,4-dihydroquinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-9-4-3-8(12)6-7(9)2-5-10(11)13/h3-4,6,12H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXDDKNPUFGHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620279 | |
Record name | 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69601-46-3 | |
Record name | 3,4-Dihydro-6-hydroxy-1-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69601-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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